molecular formula C26H17N3O2S B5127598 (3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5127598
M. Wt: 435.5 g/mol
InChI Key: KAEILQRPOWMMOY-ATJXCDBQSA-N
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Description

(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines indole, thiazole, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their condensation with an imidazole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures but different functional groups.

    Thiazole derivatives: Compounds with thiazole rings and varying substituents.

    Imidazole derivatives: Compounds with imidazole rings and different functional groups.

Uniqueness

What sets (3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one apart is its combination of indole, thiazole, and imidazole moieties in a single molecule. This unique structure allows it to exhibit properties and interactions that are not seen in simpler compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(2Z)-2-(1-methyl-2-oxoindol-3-ylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O2S/c1-28-19-15-9-8-14-18(19)20(24(28)30)23-25(31)29-22(17-12-6-3-7-13-17)21(27-26(29)32-23)16-10-4-2-5-11-16/h2-15H,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEILQRPOWMMOY-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=C(N=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=C(N=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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